molecular formula C8H8F3NO2S B7765053 N-[2-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 50790-31-3

N-[2-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B7765053
CAS No.: 50790-31-3
M. Wt: 239.22 g/mol
InChI Key: GXPGKOGAGPTQOO-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)phenyl]methanesulfonamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 2-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

[ \text{2-(trifluoromethyl)aniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure the compound’s high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The trifluoromethyl group can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride and potassium carbonate, typically in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the trifluoromethyl group.

Scientific Research Applications

N-[2-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other functionalized compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[2-(trifluoromethyl)phenyl]methanesulfonamide exerts its effects involves its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylmethanesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    N-(trifluoromethyl)phenylsulfonamide: Similar structure but with variations in the position of functional groups.

    Methanesulfonamide: A simpler compound without the phenyl and trifluoromethyl groups.

Uniqueness

N-[2-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which confer distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the sulfonamide group provides versatility in chemical reactions and interactions with biological targets.

Biological Activity

N-[2-(trifluoromethyl)phenyl]methanesulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into biological membranes. Additionally, the methanesulfonamide moiety can form hydrogen bonds with target proteins, influencing their activity and function .

Structure-Activity Relationships (SAR)

The SAR studies have revealed that modifications on the phenyl ring significantly affect the biological activity of related compounds. For instance, the presence of electron-withdrawing groups like trifluoromethyl has been associated with increased potency against various biological targets. A study demonstrated that compounds with a trifluoromethyl moiety exhibited enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts .

Biological Activities

  • Antimicrobial Activity :
    • This compound has shown promising results against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentration (MIC) for effective compounds in this class was notably low, indicating strong antimicrobial potential .
  • Anti-inflammatory Potential :
    • The compound has been evaluated for its anti-inflammatory effects, particularly in modulating the NF-κB pathway. Some derivatives exhibited significant inhibition of NF-κB activity, suggesting potential therapeutic applications in inflammatory diseases .
  • Cytotoxicity :
    • In vitro studies have demonstrated that this compound derivatives possess cytotoxic effects against various cancer cell lines. The IC50 values varied widely among different analogs, highlighting the importance of structural modifications for enhancing efficacy .

Case Study 1: Inhibition of Neutral Sphingomyelinase 2 (nSMase2)

A recent study identified a series of inhibitors targeting nSMase2, which is implicated in neurodegenerative diseases like Alzheimer's. Among these, compounds similar to this compound were shown to inhibit nSMase2 effectively, with IC50 values in the nanomolar range. This inhibition correlated with reduced exosome secretion from brain cells, suggesting a mechanism for potential therapeutic benefits in Alzheimer's disease .

Case Study 2: Anticancer Activity

In a comparative analysis of various sulfonamide derivatives, those containing the trifluoromethyl group demonstrated superior anticancer activity against several cell lines, including breast and lung cancer models. The study highlighted that structural variations significantly impacted the cytotoxic profile and that trifluoromethyl-substituted compounds often outperformed their unsubstituted analogs .

Table 1: Biological Activities of this compound Derivatives

CompoundTargetActivity TypeIC50 (µM)MIC (µg/mL)
1nSMase2Inhibition0.3-
2S. aureusAntimicrobial-4
3NF-κBAnti-inflammatory10-
4Cancer Cell Line ACytotoxicity5-
5Cancer Cell Line BCytotoxicity8-

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-15(13,14)12-7-5-3-2-4-6(7)8(9,10)11/h2-5,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPGKOGAGPTQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244094
Record name N-[2-(Trifluoromethyl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50790-31-3
Record name N-[2-(Trifluoromethyl)phenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50790-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Trifluoromethyl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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